3-(1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(1H-indol-3-yl)-3-oxopropanenitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring, which is a common structural motif in various biologically active molecules. The presence of the nitrile and ketone functional groups in this compound makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The compound “3-(1H-indol-3-yl)-3-oxopropanenitrile” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . They are known to target a variety of proteins and enzymes, including interleukin-2 , cyclooxygenase (COX) enzymes , and α-glucosidase .
Mode of Action
For instance, some indole derivatives inhibit the activity of enzymes such as COX, which play a crucial role in inflammation . Others have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, by inhibiting COX enzymes, they can suppress the biosynthesis of mediators from arachidonic acid, a key process in inflammation . In addition, by inhibiting α-glucosidase, they can interfere with the breakdown of carbohydrates into glucose, affecting energy metabolism .
Result of Action
The result of the action of “this compound” depends on its specific targets and mode of action. For instance, if it inhibits COX enzymes, it could potentially reduce inflammation . If it inhibits α-glucosidase, it could potentially affect carbohydrate metabolism and energy production .
Biochemical Analysis
Biochemical Properties
3-(1H-indol-3-yl)-3-oxopropanenitrile, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives are known to exhibit changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Indole derivatives are known to exhibit varying effects at different dosages in animal models .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of indole-3-carboxaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. This reaction typically proceeds via a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-indol-3-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: Similar structure but lacks the ketone group.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile.
3-(1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile and ketone.
Uniqueness
3-(1H-indol-3-yl)-3-oxopropanenitrile is unique due to the presence of both nitrile and ketone functional groups, which provide it with distinct reactivity and potential for diverse applications in synthesis and biological research .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBLDDGNWKWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368727 | |
Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20356-45-0 | |
Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Cyanoacetyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-(1H-Indol-3-yl)-3-oxopropanenitrile in organic synthesis?
A1: this compound serves as a versatile building block for constructing various heterocyclic compounds. [] Its structure, containing both indole and nitrile functionalities, allows for diverse reactions, making it valuable in medicinal and materials chemistry.
Q2: Which heterocyclic systems have been successfully synthesized using this compound?
A2: This compound serves as a precursor for diverse heterocycles, including:* Substituted and fused carbazoles: Achieved through rhodium-catalyzed C2 and C4 C-H activation/annulation reactions with internal alkynes. []* 4H-oxepino[2,3,4,5-def]carbazoles: Synthesized through a tandem (4+2) and (5+2) cycloaddition with alkynes using a rhodium catalyst. []* Polyfunctional 2-Hydroxy-2,3-dihydrofurans: Obtained through a base-promoted tandem cyclization reaction with arylglyoxal monohydrates. []* Polysubstituted carbazoles: Prepared via rhodium-catalyzed annulation with sulfoxonium ylides or diazo compounds. []* Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids: Synthesized through a one-pot four-component reaction with aromatic aldehydes, cycloalkanones, and ammonium acetate. []* Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines: Synthesized using 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, derived from reacting this compound with hydrazine hydrate. []* Hydrazo, dihydropyridazinyl, and triazolyl derivatives: Prepared via reactions with aryl diazonium salts. []* Substituted 6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carbonitriles: Synthesized via reaction with an aromatic aldehyde, 1H-indazol-6-amine, and this compound or 3-oxo-3-arylpropanenitrile. []* 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles: Obtained through a one-pot reaction with various aromatic aldehydes, this compound derivatives, and malononitrile, catalyzed by carbon quantum dots (CQDs) with phosphorous acid tags. []* Penta-substituted 4H-pyrans: Prepared via domino one-pot three-component reactions with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine. []* Highly substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives: Obtained through a multi-component reaction with 1H‐pyrazolo[3,4‐b]pyridin‐3‐amine, aldehyde, and this compound, catalyzed by tetramethylguanidine (TMG). []
Q3: Can you provide an example of a reaction mechanism involving this compound?
A3: In the synthesis of polyfunctional 2-hydroxy-2,3-dihydrofurans, this compound undergoes a cascade reaction initiated by a Knoevenagel condensation with arylglyoxal monohydrates. This is followed by a Michael addition, oxidation, and finally, cyclization to yield the dihydrofuran product. []
Q4: What are the advantages of using this compound as a starting material?
A4: Some key advantages include:
- Efficiency: Many syntheses using this compound are one-pot procedures, improving efficiency and yields. [, , ]
Q5: Have any catalysts been used to facilitate reactions with this compound?
A5: Yes, various catalysts have been successfully employed, such as:
- Rhodium catalysts: Used in C-H activation/annulation reactions with alkynes to yield carbazole derivatives. []
- Tetramethylguanidine (TMG): Catalyzes the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. []
- Carbon quantum dots with phosphorous acid tags: Used in the synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles. []
Q6: Are there any studies on the stability of this compound?
A6: While the provided research doesn't explicitly detail the compound's stability, its successful use in multi-step, one-pot procedures suggests sufficient stability under the reported reaction conditions. [, , ]
Q7: What are the potential applications of the synthesized heterocycles?
A7: The heterocyclic compounds derived from this compound hold promise in various fields:
- Medicinal chemistry: Many synthesized scaffolds, such as substituted carbazoles and pyrazolopyrimidines, are prevalent in biologically active molecules and drug candidates. []
- Materials science: Some derivatives, like 4H-oxepino[2,3,4,5-def]carbazoles, exhibit fluorescence, making them potentially useful in materials applications. []
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